

An In-depth Technical Guide to the Structure and Function of Neurofilament Proteins

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Executive Summary

Neurofilaments (NFs) are neuron-specific intermediate filaments that are critical for the structural integrity and function of axons. As major components of the neuronal cytoskeleton, they play a pivotal role in determining axonal caliber, which in turn influences nerve conduction velocity. NFs are heteropolymers composed of several subunit proteins, the expression and post-translational modification of which are tightly regulated. Aberrations in neurofilament structure, assembly, and transport are implicated in a variety of neurodegenerative diseases, making them a key area of research and a promising target for therapeutic intervention. This guide provides a comprehensive overview of the structure, assembly, function, and regulation of neurofilament proteins, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Neurofilament Protein Structure

Neurofilaments are classified as type IV intermediate filaments and are composed of five distinct protein subunits in mammals: the neurofilament triplet proteins—neurofilament light (NF-L), neurofilament medium (NF-M), and neurofilament heavy (NF-H)—as well as α -internexin and peripherin.^[1] The composition of neurofilaments can vary depending on the neuronal cell type, developmental stage, and location within the nervous system.^[1]

All neurofilament subunits share a canonical tripartite structure consisting of a central α -helical "rod" domain flanked by a non-helical N-terminal "head" domain and a C-terminal "tail" domain.
[2]

- **The Head Domain:** This region is involved in the initial stages of filament assembly and is subject to post-translational modifications, including phosphorylation, which can regulate filament dynamics.
- **The Rod Domain:** This highly conserved domain consists of α -helical segments that mediate the coiled-coil interactions responsible for the dimerization of neurofilament subunits, the primary step in filament assembly.[2]
- **The Tail Domain:** This domain is the most variable region among the neurofilament subunits, particularly in length and amino acid composition. The long, unstructured tails of NF-M and NF-H project outwards from the filament core, forming "sidearms" that are thought to regulate the spacing between neurofilaments and their interactions with other cytoskeletal components.[1] These tail domains are heavily phosphorylated, a key post-translational modification that influences their function.[3]

Quantitative Data: Neurofilament Subunit Properties

The following tables summarize the key quantitative data for human neurofilament subunits.

Subunit	Gene Name	Calculated Molecular Weight (kDa)	Apparent Molecular Weight on SDS-PAGE (kDa)
NF-L	NEFL	~62.5[4]	68-70
NF-M	NEFM	~102-108	145-160
NF-H	NEFH	~110-115	180-220
α -internexin	INA	~55	66
Peripherin	PRPH	~54	57

Table 1: Molecular weights of human neurofilament subunits. The apparent molecular weight on SDS-PAGE is higher than the calculated molecular weight due to post-translational

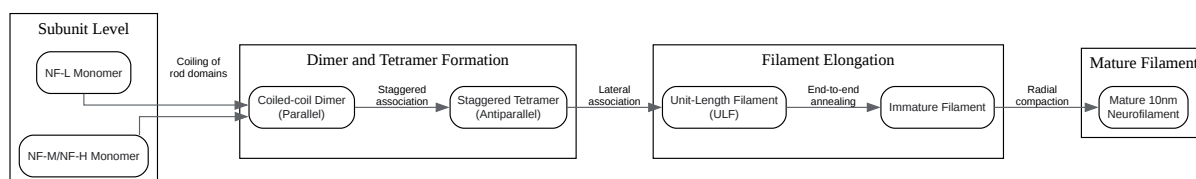
modifications, particularly phosphorylation, and the unusual amino acid composition of the tail domains.

Nervous System Division	Predominant Subunit Composition
Central Nervous System (CNS)	NF-L, NF-M, NF-H, α -internexin[3]
Peripheral Nervous System (PNS)	NF-L, NF-M, NF-H, Peripherin[5]

Table 2: Predominant subunit stoichiometry of neurofilaments in the central and peripheral nervous systems.

Neurofilament Assembly

The assembly of neurofilament proteins into 10 nm intermediate filaments is a hierarchical process that occurs in the neuronal cell body before the assembled filaments are transported into the axon.



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Figure 1: Hierarchical assembly pathway of neurofilaments.

The fundamental building block of the neurofilament is a tetramer formed by the association of two coiled-coil dimers in a staggered, antiparallel manner.[2] These tetramers then associate laterally to form unit-length filaments (ULFs), which subsequently anneal end-to-end to form elongated, immature filaments. Finally, a process of radial compaction results in the mature 10 nm neurofilament with the sidearms of NF-M and NF-H projecting outwards.[2]

Neurofilament Function

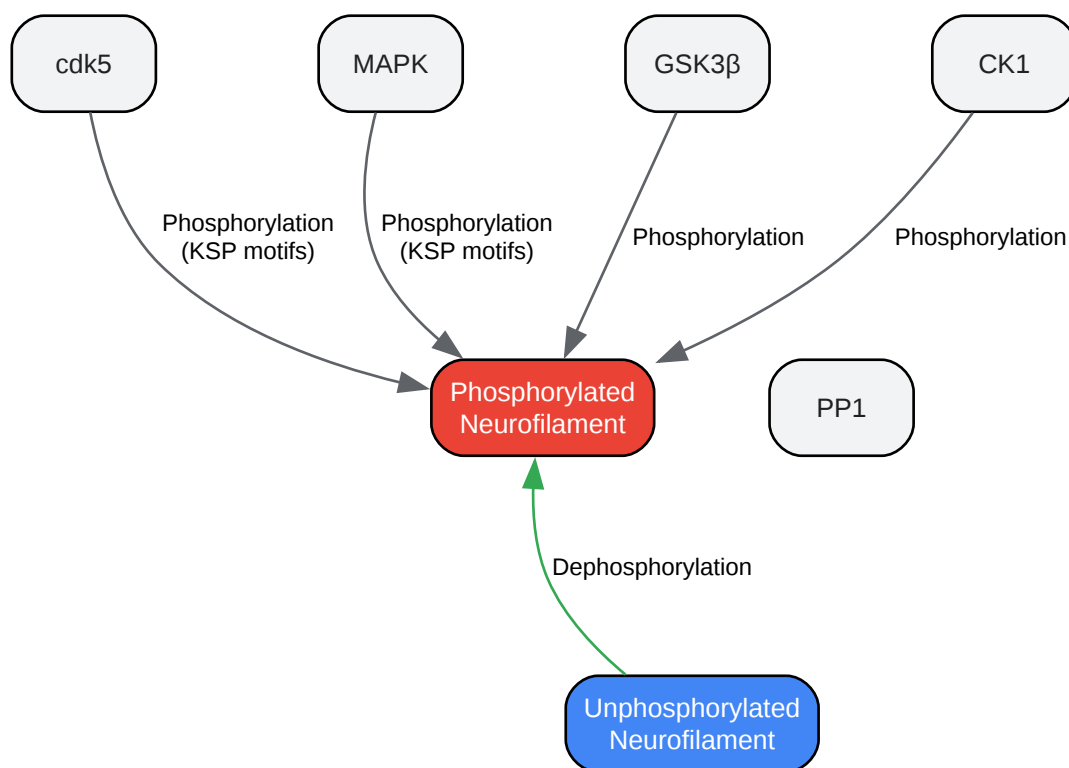
The primary functions of neurofilaments are to:

- **Provide Structural Support:** As the most abundant cytoskeletal components in many large myelinated axons, neurofilaments act as space-filling polymers that provide tensile strength and maintain the structural integrity of the axon.^[6]
- **Regulate Axonal Caliber:** The number of neurofilaments within an axon is a major determinant of its diameter. Axonal caliber, in turn, is a critical factor influencing the speed of nerve impulse conduction. An increase in the number of neurofilaments leads to radial growth of the axon.
- **Organize Axonal Cytoskeleton:** The projecting sidearms of NF-M and NF-H are thought to maintain the spacing between adjacent neurofilaments and between neurofilaments and other cytoskeletal elements like microtubules. This organization is crucial for efficient axonal transport and overall cytoskeletal architecture.

Regulation of Neurofilament Function by Phosphorylation

Post-translational modification, particularly phosphorylation, is a key mechanism for regulating neurofilament function. The head and tail domains of neurofilament subunits are subject to extensive phosphorylation by a variety of protein kinases.

The C-terminal tail domains of NF-M and NF-H are heavily phosphorylated at multiple sites, primarily within lysine-serine-proline (KSP) repeat motifs.^[3] This phosphorylation is catalyzed by several proline-directed kinases, including cyclin-dependent kinase 5 (cdk5) and members of the mitogen-activated protein kinase (MAPK) family. Non-proline-directed kinases such as glycogen synthase kinase 3 β (GSK3 β) and casein kinase 1 (CK1) also contribute to neurofilament phosphorylation. The phosphorylation state of neurofilaments is dynamically regulated by the opposing activities of these kinases and protein phosphatases, such as protein phosphatase 1 (PP1).



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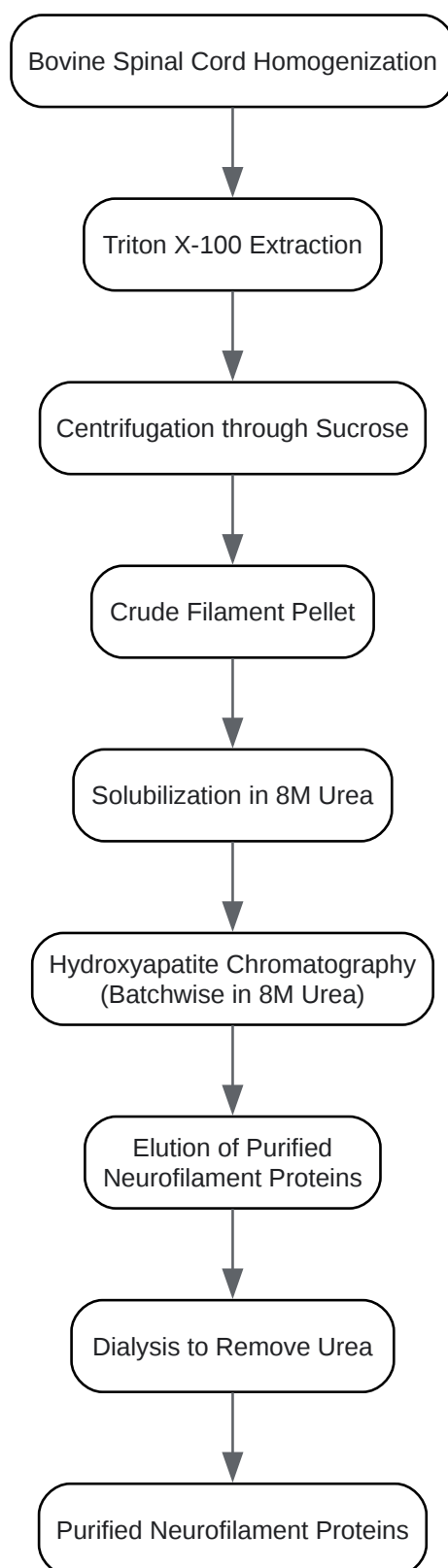
Figure 2: Key kinases and phosphatases regulating neurofilament phosphorylation.

Phosphorylation of the tail domains is thought to increase the negative charge of the sidearms, leading to electrostatic repulsion that extends them away from the filament backbone. This extension is believed to be crucial for maintaining inter-filament spacing and thus for regulating axonal caliber. Furthermore, the phosphorylation state of neurofilaments influences their transport along the axon.

Experimental Protocols

Purification of Neurofilament Proteins from Spinal Cord

This protocol describes a batchwise procedure for the purification of neurofilament proteins from bovine spinal cord.^[7]



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Figure 3: Workflow for the purification of neurofilament proteins.

Materials:

- Bovine spinal cord
- Homogenization Buffer: 0.1 M MES (pH 6.5), 1 mM EGTA, 0.5 mM MgCl₂, protease inhibitors
- Triton X-100 Solution: 1% (v/v) Triton X-100 in Homogenization Buffer
- Sucrose Solution: 0.85 M Sucrose in Homogenization Buffer
- Urea Solubilization Buffer: 8 M Urea, 10 mM sodium phosphate (pH 7.0), 1 mM 2-mercaptoethanol
- Hydroxyapatite resin
- Dialysis Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

Procedure:

- Homogenization: Homogenize fresh bovine spinal cord in ice-cold Homogenization Buffer.
- Triton X-100 Extraction: Add an equal volume of Triton X-100 Solution and stir for 30 minutes at 4°C to solubilize membranes.
- Centrifugation: Layer the homogenate over the Sucrose Solution and centrifuge at 100,000 x g for 1 hour at 4°C. The crude neurofilament fraction will pellet.
- Solubilization: Resuspend the pellet in Urea Solubilization Buffer and incubate for 1 hour at room temperature with gentle agitation to solubilize the neurofilament proteins.
- Hydroxyapatite Chromatography: Add hydroxyapatite resin to the solubilized protein solution and incubate for 1 hour at room temperature with gentle agitation.
- Washing: Wash the resin several times with Urea Solubilization Buffer to remove unbound proteins.

- **Elution:** Elute the bound neurofilament proteins with a high phosphate buffer (e.g., 0.5 M sodium phosphate in 8 M Urea).
- **Dialysis:** Dialyze the eluted protein solution against Dialysis Buffer to remove urea and allow for protein refolding.
- **Quantification and Storage:** Determine the protein concentration and store the purified neurofilaments at -80°C.

In Vitro Neurofilament Self-Assembly Assay

This protocol describes a method to monitor the self-assembly of purified neurofilament proteins in vitro using a turbidity assay.[\[1\]](#)

Materials:

- Purified neurofilament proteins (from Protocol 5.1)
- Assembly Buffer: 50 mM MES (pH 6.8), 150 mM NaCl, 1 mM MgCl₂
- Spectrophotometer capable of measuring absorbance at 350 nm

Procedure:

- **Protein Preparation:** Thaw the purified neurofilament protein solution on ice. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any aggregates.
- **Initiation of Assembly:** Dilute the soluble neurofilament protein to a final concentration of 0.1-0.5 mg/mL in pre-warmed Assembly Buffer.
- **Turbidity Measurement:** Immediately place the sample in a cuvette in the spectrophotometer and begin monitoring the increase in absorbance at 350 nm over time at 37°C. The increase in turbidity is indicative of filament formation.
- **Data Analysis:** Plot the absorbance at 350 nm as a function of time to visualize the kinetics of neurofilament assembly. The curve will typically show a lag phase, a rapid elongation phase, and a plateau phase.

Live-Cell Imaging of Neurofilament Transport

This protocol outlines a general procedure for visualizing the transport of GFP-tagged neurofilaments in cultured neurons.

Materials:

- Primary neuronal culture system (e.g., dorsal root ganglion neurons or cortical neurons)
- Expression vector encoding a GFP-tagged neurofilament subunit (e.g., GFP-NF-L)
- Transfection reagent suitable for neurons
- Live-cell imaging microscope equipped with a temperature and CO₂ controlled chamber
- Image analysis software

Procedure:

- **Neuronal Culture:** Culture primary neurons on glass-bottom dishes suitable for high-resolution microscopy.
- **Transfection:** Transfect the cultured neurons with the GFP-neurofilament expression vector using an appropriate method. Allow 24-48 hours for protein expression.
- **Live-Cell Imaging:** Place the dish on the microscope stage maintained at 37°C and 5% CO₂.
- **Image Acquisition:** Acquire time-lapse images of axons expressing GFP-tagged neurofilaments using a fluorescence microscope. Capture images at a high frame rate (e.g., 1 frame per second) to visualize the rapid, saltatory movement of individual neurofilaments.
- **Data Analysis:** Use image analysis software to track the movement of individual fluorescent puncta (representing neurofilaments or neurofilament precursors) over time. Generate kymographs to visualize the trajectories and calculate parameters such as velocity, pause frequency, and directional bias.

In Vitro Kinase Assay for Neurofilament Phosphorylation

This protocol describes a method to assess the phosphorylation of neurofilament proteins by a specific kinase in vitro.[8][9]

Materials:

- Purified neurofilament protein (substrate)
- Recombinant active kinase of interest (e.g., cdk5/p25)
- Kinase Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT
- [γ -³²P]ATP
- SDS-PAGE reagents and equipment
- Phosphorimager or autoradiography film

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the purified neurofilament protein, the active kinase, and Kinase Buffer.
- **Initiation of Reaction:** Start the phosphorylation reaction by adding [γ -³²P]ATP to the mixture.
- **Incubation:** Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- **Termination of Reaction:** Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- **SDS-PAGE:** Separate the proteins by SDS-PAGE.
- **Detection of Phosphorylation:** Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of ³²P into the neurofilament protein. A band corresponding to the molecular weight of the neurofilament subunit will indicate that it has been phosphorylated by the kinase.

Conclusion

Neurofilament proteins are fundamental components of the neuronal cytoskeleton, with their structure and function being intricately linked to the health and proper functioning of the nervous system. A thorough understanding of their assembly, transport, and regulation is crucial for elucidating the pathogenesis of various neurodegenerative diseases and for the development of novel therapeutic strategies. The quantitative data, visual diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of neurofilament biology and its role in neurological disorders.

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References

- 1. In vitro assay of neurofilament light chain self-assembly using truncated mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recombinant Human 68kDa Neurofilament/NF-L protein (His tag) (ab224840) | Abcam [abcam.com]
- 3. Neurofilaments and Neurofilament Proteins in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NEFL Human Protein | Neurofilament Light Antigen | ProSpecBio [prospecbio.com]
- 5. Peripherin Is a Subunit of Peripheral Nerve Neurofilaments: Implications for Differential Vulnerability of CNS and Peripheral Nervous System Axons | Journal of Neuroscience [jneurosci.org]
- 6. Neurofilaments: neurobiological foundations for biomarker applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A batchwise purification procedure of neurofilament proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay [protocols.io]
- 9. med.upenn.edu [med.upenn.edu]
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